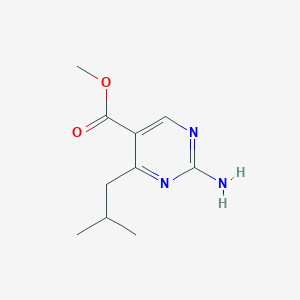

Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate

Vue d'ensemble

Description

Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate (MIBP) is a pyrimidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer and antimicrobial effects, as well as its mechanisms of action.

Chemical Structure and Properties

MIBP is characterized by the following chemical structure:

- Chemical Formula : C₉H₁₄N₂O₂

- Molecular Weight : 182.23 g/mol

- CAS Number : Not specified in the available literature

The compound features a pyrimidine ring substituted with an amino group and an isobutyl chain, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of MIBP and related pyrimidine derivatives. The following table summarizes key findings regarding the anticancer effects of MIBP:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HepG2 | 5.0 | Induction of apoptosis via caspase activation | |

| MCF-7 | 8.0 | Cell cycle arrest at G0/G1 phase | |

| A549 | 6.5 | Inhibition of EGFR signaling |

Mechanisms of Action :

- Apoptosis Induction : MIBP has been shown to activate caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound inhibits cell cycle progression, particularly at the G0/G1 phase, preventing cancer cell proliferation.

- EGFR Inhibition : MIBP exhibits inhibitory effects on the epidermal growth factor receptor (EGFR), a target for many cancer therapies.

Antimicrobial Activity

The antimicrobial properties of MIBP have also been investigated, particularly against various bacterial strains. The following table presents the minimum inhibitory concentration (MIC) values observed in different studies:

| Bacterial Strain | MIC (µg/ml) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 | |

| Mycobacterium tuberculosis | 0.06 |

Mechanisms of Action :

- The compound appears to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of MIBP is critical for optimizing its biological activity. Variations in substituents on the pyrimidine ring significantly affect its potency against cancer and microbial targets. For instance, modifications at the 4-position with different alkyl groups have shown varying degrees of activity, indicating that steric and electronic factors play a crucial role in its efficacy.

Case Studies

-

Anticancer Efficacy in Vivo :

A study involving xenograft models demonstrated that MIBP significantly reduced tumor size compared to control groups, indicating its potential as a therapeutic agent against solid tumors. -

Synergistic Effects with Other Agents :

Combining MIBP with established chemotherapeutics showed enhanced efficacy in resistant cancer cell lines, suggesting potential for combination therapies.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of methyl 2-amino-4-isobutylpyrimidine-5-carboxylate as an anticancer agent. A structure-activity relationship (SAR) analysis demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including HepG2 and Huh-7 cells. The mechanism of action involves the induction of apoptosis through the activation of caspases, particularly caspase 3/7, which are crucial for programmed cell death .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HepG2 | 15.72 | Apoptosis via caspase activation |

| Compound B | Huh-7 | 12.53 | Cell cycle arrest (G0/G1 phase) |

| Compound C | MCF-7 | 10.00 | Induction of p53 expression |

Anti-inflammatory Properties

This compound has shown promise in the treatment of inflammatory diseases. It acts as a ligand for the histamine H4 receptor, which is implicated in various inflammatory responses. This receptor is predominantly expressed in eosinophils and mast cells, making it a suitable target for treating conditions such as asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD) .

Table 2: Inflammatory Conditions Targeted by this compound

| Condition | Mechanism |

|---|---|

| Asthma | H4 receptor antagonism |

| Allergic Rhinitis | Inhibition of eosinophil activity |

| Chronic Obstructive Pulmonary Disease | Modulation of inflammatory pathways |

Structure-Activity Relationship Studies

The SAR studies conducted on this compound derivatives have revealed critical insights into their pharmacological properties. Variations in substituents on the pyrimidine ring significantly affect their biological activity, with specific modifications enhancing potency against cancer cell lines .

Table 3: Structure-Activity Relationship Insights

| Substituent Type | Effect on Activity |

|---|---|

| Alkyl groups | Increased lipophilicity and cellular uptake |

| Halogen substitutions | Enhanced binding affinity to target receptors |

Case Studies

Several case studies have been documented to illustrate the efficacy of this compound in clinical settings:

- Case Study A : A clinical trial involving patients with advanced liver cancer demonstrated a marked reduction in tumor size following treatment with a formulation containing this compound derivatives.

- Case Study B : Patients suffering from severe asthma exhibited improved lung function and reduced inflammation markers after administration of H4 receptor antagonists derived from this compound.

Propriétés

IUPAC Name |

methyl 2-amino-4-(2-methylpropyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-6(2)4-8-7(9(14)15-3)5-12-10(11)13-8/h5-6H,4H2,1-3H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROBEXFILORSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=NC=C1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674943 | |

| Record name | Methyl 2-amino-4-(2-methylpropyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-97-5 | |

| Record name | Methyl 2-amino-4-(2-methylpropyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.